1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
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Overview
Description
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- typically involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods: In industrial settings, continuous flow chemistry tools are employed to enhance the efficiency and scalability of the synthesis. For example, the amination step can be adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base like potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of more complex ring systems.
Common Reagents and Conditions:
Sodium Methoxide (NaOMe): Used in microwave-assisted heating for cyclization reactions.
Triethyl Orthoformate (HC(OEt)3): Used in refluxing conditions for cyclization.
Potassium tert-Butoxide (KOt-Bu): Used in continuous flow processes for amination reactions
Major Products: The major products formed from these reactions include various substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- involves its interaction with specific molecular targets and pathways:
Tankyrase Inhibition: The compound binds to the tankyrase enzyme, inhibiting its activity and affecting cellular processes such as Wnt signaling.
Stearoyl CoA Desaturase Inhibition: It inhibits the enzyme stearoyl CoA desaturase, which plays a role in fatty acid metabolism.
Eg5 Inhibition: The compound interferes with the Eg5 motor protein, which is essential for mitotic spindle formation during cell division.
Comparison with Similar Compounds
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Another heterocyclic compound with similar biological activities but different structural features.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds exhibit potent activities against FGFR1, 2, and 3, highlighting their potential in cancer therapy.
The uniqueness of Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-bromo- lies in its specific substitution pattern and its ability to undergo diverse chemical reactions, making it a versatile scaffold in drug discovery and development.
Properties
Molecular Formula |
C6H4BrN3O |
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Molecular Weight |
214.02 g/mol |
IUPAC Name |
1-bromo-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H4BrN3O/c7-5-4-2-1-3-10(4)6(11)9-8-5/h1-3H,(H,9,11) |
InChI Key |
YMMFDEGRVJFCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NNC2=O)Br |
Origin of Product |
United States |
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